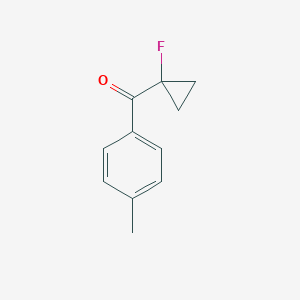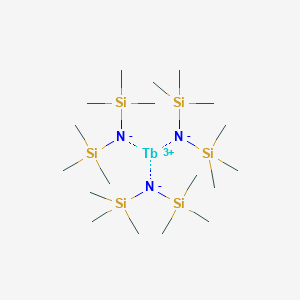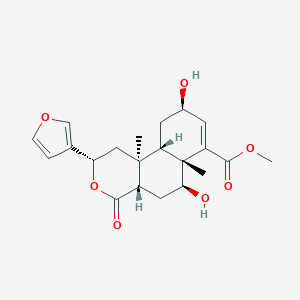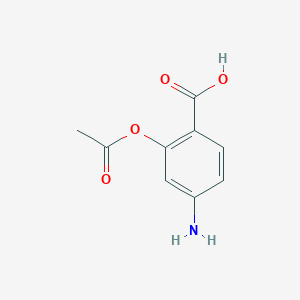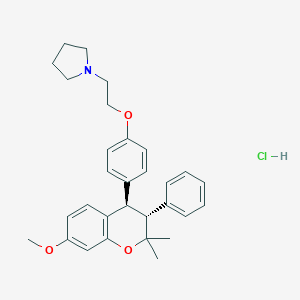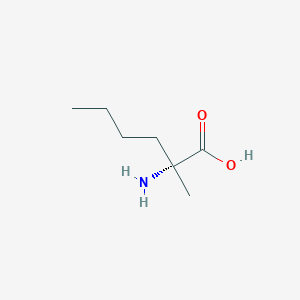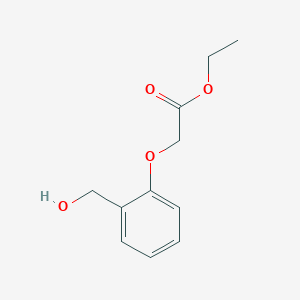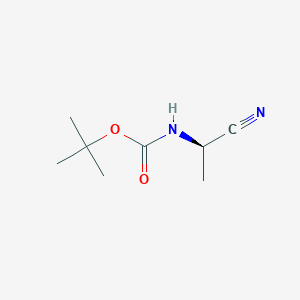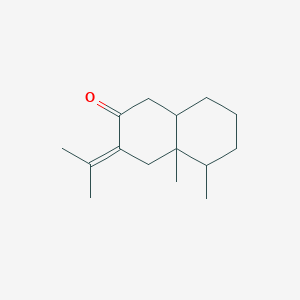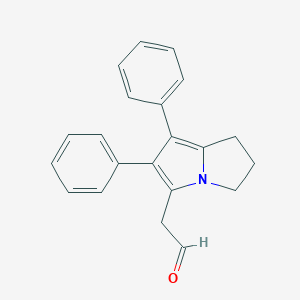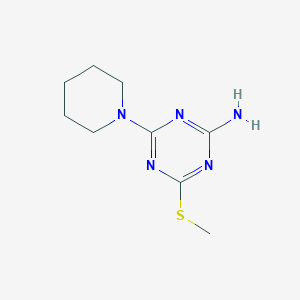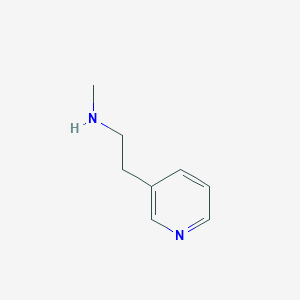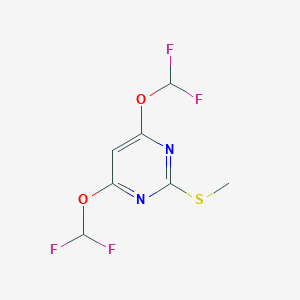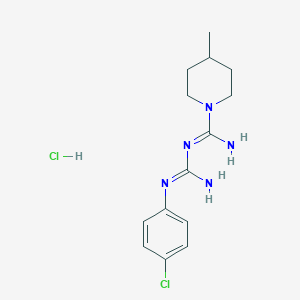
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CHIR99021 and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3).
Mecanismo De Acción
CHIR99021 exerts its effects by binding to the ATP-binding site of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, thereby preventing its enzymatic activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, CHIR99021 has been shown to have other biochemical and physiological effects. For example, it has been shown to enhance the osteogenic differentiation of mesenchymal stem cells, promote the survival and proliferation of pancreatic β-cells, and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR99021 is its selectivity for 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which allows for the specific modulation of downstream signaling pathways. Additionally, CHIR99021 has been shown to be stable in culture medium and can be used at relatively low concentrations. However, one limitation of CHIR99021 is its potential toxicity, particularly at higher concentrations. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.
Direcciones Futuras
There are numerous potential future directions for research on CHIR99021. One area of interest is its potential applications in regenerative medicine, particularly in the generation of functional tissues and organs. Additionally, further studies are needed to elucidate its effects on different cell types and under different experimental conditions. Finally, there is a need for the development of more potent and selective inhibitors of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which may have even greater potential for therapeutic applications.
Métodos De Síntesis
CHIR99021 can be synthesized using a multi-step procedure that involves the reaction of p-chlorophenyl isocyanate with 4-methylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with amidine hydrochloride. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
CHIR99021 has been extensively studied for its potential applications in scientific research. One of its primary uses is as a selective inhibitor of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which is a key enzyme involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride by CHIR99021 has been shown to promote the survival and proliferation of various types of cells, including embryonic stem cells, induced pluripotent stem cells, and neural stem cells.
Propiedades
Número CAS |
19803-80-6 |
|---|---|
Nombre del producto |
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride |
Fórmula molecular |
C14H21Cl2N5 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
N'-[N'-(4-chlorophenyl)carbamimidoyl]-4-methylpiperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C14H20ClN5.ClH/c1-10-6-8-20(9-7-10)14(17)19-13(16)18-12-4-2-11(15)3-5-12;/h2-5,10H,6-9H2,1H3,(H4,16,17,18,19);1H |
Clave InChI |
LJJAHJGGLNSLTK-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
SMILES canónico |
CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
Otros números CAS |
19803-80-6 |
Sinónimos |
N-((p-Chlorophenyl)amidino)-4-methyl-1-piperidinecarboxamidine monohyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



